N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
Historical Development in Pyrazole Chemistry
Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr first identified the pyrazole ring system in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane condensation, laid the groundwork for pyrazole derivatives. The mid-20th century marked a turning point with the discovery of natural pyrazoles, including 1-pyrazolyl-alanine from watermelon seeds, which underscored their biological relevance.
The development of pyrazole-based pharmaceuticals accelerated in the 1990s with the introduction of celecoxib , a cyclooxygenase-2 (COX-2) inhibitor, highlighting pyrazole’s versatility in drug design. Concurrently, agrochemical applications emerged, with pyrazole derivatives like fipronil and tebufenpyrad serving as potent insecticides and fungicides. These advancements established pyrazole as a privileged scaffold in medicinal and industrial chemistry.
Significance in Heterocyclic Chemistry Research
Heterocyclic chemistry, the study of cyclic compounds containing non-carbon atoms, is pivotal in drug discovery due to the structural diversity and electronic properties of heterocycles. Pyrazole’s 1,2-diazole structure, featuring adjacent nitrogen atoms, enables unique hydrogen-bonding interactions and metabolic stability, making it indispensable in optimizing pharmacokinetic profiles.
The integration of pyrazole with other heterocycles, such as benzo[d]dioxole and morpholine , enhances molecular complexity and target specificity. For instance, benzo[d]dioxole derivatives are renowned for improving blood-brain barrier permeability, while morpholine rings contribute to solubility and bioavailability. This synergy positions the target compound at the forefront of multitarget drug design.
Structural Classification and Nomenclature Considerations
The compound N-(benzo[d]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide comprises three distinct moieties:
- Benzo[d]dioxol-5-ylmethyl group : A bicyclic ether system fused to a benzene ring, providing steric bulk and electronic modulation.
- 5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazole : A pyrazole ring substituted with a methyl group at position 5 and a morpholine-carbonyl group at position 3, enhancing hydrophilicity and binding affinity.
- Acetamide bridge : Connects the benzo[d]dioxole and pyrazole units, conferring conformational flexibility.
IUPAC Nomenclature Breakdown :
Research Objectives and Scholarly Scope
Current research objectives focus on:
- Synthetic Optimization : Developing efficient routes for introducing morpholine-carbonyl and benzodioxole groups into pyrazole scaffolds.
- Pharmacological Profiling : Evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent.
- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects with bioactivity to guide rational drug design.
Emerging methodologies, such as Suzuki-Miyaura coupling and click chemistry , are being explored to diversify the compound’s derivatives. These efforts aim to address unmet therapeutic needs while advancing heterocyclic synthesis techniques.
Table 1: Key Structural Features and Functional Roles
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-13-8-15(19(25)22-4-6-26-7-5-22)21-23(13)11-18(24)20-10-14-2-3-16-17(9-14)28-12-27-16/h2-3,8-9H,4-7,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPBAIDSOOEDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reactions: The benzo[d][1,3]dioxole and pyrazole intermediates are coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under basic conditions.
Introduction of the Morpholine Group: The morpholine moiety is introduced through nucleophilic substitution reactions, often using morpholine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and pyrazole rings, using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and cellular pathways.
Medicine
Medically, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
*Inferred from structural analogs.
Key Observations:
Benzodioxole Derivatives : Compounds like 74 and 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole highlight the role of the benzodioxole group in improving CNS activity (e.g., anticonvulsant effects) .
Pyrazole Modifications : The addition of a morpholine carbonyl group in the target compound may enhance solubility compared to tert-butyl or nitrophenyl substituents in analogs .
Amide vs. Thioamide Linkages : The acetamide backbone in the target compound may offer better metabolic stability than thioamide derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ), which show potent anti-inflammatory activity but shorter half-lives .
Research Findings and Pharmacological Insights
- Synthetic Routes : The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in benzodioxole-thiazole hybrids and pyrazole carboxamides .
- Molecular Modeling: Tools like Multiwfn and noncovalent interaction analysis predict that the morpholine carbonyl forms hydrogen bonds with targets (e.g., GABA receptors or COX enzymes), while the benzodioxole group engages in π-π stacking.
- Bioactivity Gaps : While 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole shows anticonvulsant activity in rodent models , the target compound’s morpholine group may shift selectivity toward inflammation pathways, akin to benzothiazole derivatives .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.45 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a pyrazole derivative, which is often associated with various pharmacological activities.
1. Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of compounds similar to this compound:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 | |
| Compound B | T47D (Breast) | 27.3 | |
| Compound C | MCF7 (Breast) | 43.4 |
These studies indicate that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents.
2. Anti-Inflammatory Activity
The compound has shown promise in reducing inflammation through various mechanisms:
- Mechanism of Action : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In vitro Studies : Demonstrated effectiveness in cell models simulating inflammatory conditions.
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole structure:
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Anti-Cancer Effects :
- A series of thiazole derivatives were synthesized and tested against various cancer cell lines.
- Results indicated that compounds with similar structural motifs exhibited significant growth inhibition in vitro.
-
Study on Anti-Fibrotic Activity :
- Compounds structurally related to this compound were evaluated for their ability to inhibit collagen synthesis.
- The results suggested potential therapeutic applications in fibrotic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
